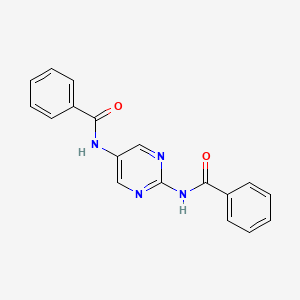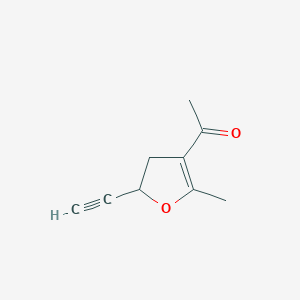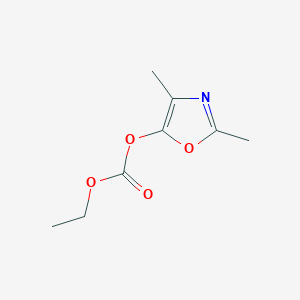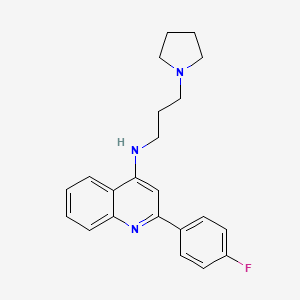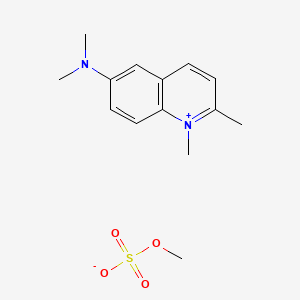
Quinolinium, 6-(dimethylamino)-1,2-dimethyl-, methyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolinium, 6-(dimethylamino)-1,2-dimethyl-, methyl sulfate is a quaternary ammonium salt derived from quinoline. This compound is known for its unique chemical structure, which includes a quinolinium core substituted with dimethylamino and methyl groups, and a methyl sulfate counterion. It is used in various scientific research applications due to its interesting chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinolinium, 6-(dimethylamino)-1,2-dimethyl-, methyl sulfate typically involves the quaternization of quinoline derivatives. One common method is the reaction of 6-(dimethylamino)-1,2-dimethylquinoline with methyl sulfate under controlled conditions. This reaction proceeds via nucleophilic substitution, where the nitrogen atom in the quinoline ring attacks the methyl sulfate, resulting in the formation of the quaternary ammonium salt .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This may involve the use of solvents, temperature control, and purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Quinolinium, 6-(dimethylamino)-1,2-dimethyl-, methyl sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinium N-oxide derivatives.
Reduction: Reduction reactions can convert the quinolinium ion back to the corresponding quinoline.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinolinium N-oxides, reduced quinoline derivatives, and various substituted quinolinium salts .
Scientific Research Applications
Quinolinium, 6-(dimethylamino)-1,2-dimethyl-, methyl sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound exhibits antimicrobial activity and is studied for its potential use in developing new antibiotics.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: It is used in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of Quinolinium, 6-(dimethylamino)-1,2-dimethyl-, methyl sulfate involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also affects the function of enzymes involved in DNA synthesis and repair. The molecular targets include DNA gyrase and topoisomerase, which are essential for maintaining DNA topology .
Comparison with Similar Compounds
Similar Compounds
6-Dimethylaminoquinoline: Similar structure but lacks the quaternary ammonium group.
1,2-Dimethylquinoline: Lacks the dimethylamino group.
Quinolinium, 6-methyl-1,2-dimethyl-, methyl sulfate: Similar but with different substitution patterns.
Uniqueness
Quinolinium, 6-(dimethylamino)-1,2-dimethyl-, methyl sulfate is unique due to its combination of a quaternary ammonium group and specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other quinoline derivatives .
Properties
CAS No. |
63059-61-0 |
|---|---|
Molecular Formula |
C14H20N2O4S |
Molecular Weight |
312.39 g/mol |
IUPAC Name |
methyl sulfate;N,N,1,2-tetramethylquinolin-1-ium-6-amine |
InChI |
InChI=1S/C13H17N2.CH4O4S/c1-10-5-6-11-9-12(14(2)3)7-8-13(11)15(10)4;1-5-6(2,3)4/h5-9H,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
VWOIZBFIQPWIJV-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[N+](C2=C(C=C1)C=C(C=C2)N(C)C)C.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


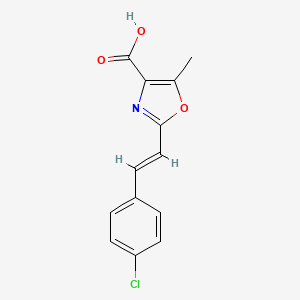
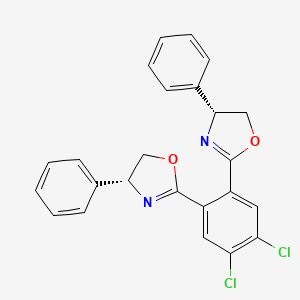
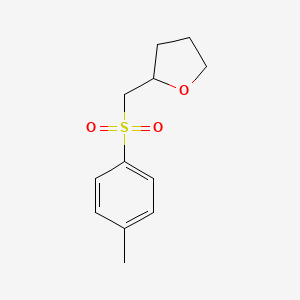

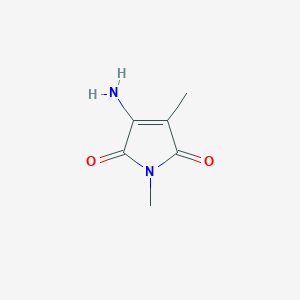
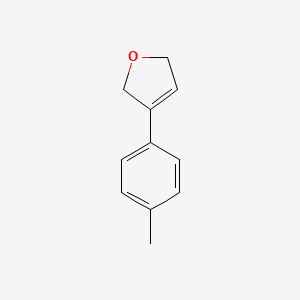
![2-{[6-Amino-2-(diethylamino)pyrimidin-4-yl]amino}ethan-1-ol](/img/structure/B12894368.png)
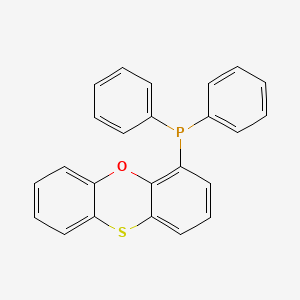
![1-{3-[8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl]phenyl}ethan-1-one](/img/structure/B12894390.png)
